molecular formula C7H5BrF2O B1444613 (4-Bromo-2,3-difluorophenyl)methanol CAS No. 162744-55-0

(4-Bromo-2,3-difluorophenyl)methanol

Cat. No. B1444613
M. Wt: 223.01 g/mol
InChI Key: QUNPEOZOKHEQDK-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-difluorophenyl)methanol, also known as 4-BDFM, is an important intermediate compound in the synthesis of many pharmaceuticals and other compounds. It is a colorless liquid with a melting point of -25 °C and a boiling point of 202 °C. 4-BDFM has a wide range of applications in the pharmaceutical and chemical industries. Due to its low toxicity and relatively low cost, it has become a popular choice for many synthetic reactions.

Scientific Research Applications

Organic Synthesis

(4-Bromo-2,3-difluorophenyl)methanol serves as a versatile building block in organic synthesis. Its reactivity and structural features make it useful in constructing complex molecules. For example, the regio- and chemoselective bromination of various compounds have been explored, demonstrating the compound's utility in synthesizing bromo-substituted analogs which are important synthons in organic chemistry (Shirinian et al., 2012). These bromo-substituted compounds are crucial for further reactions and the synthesis of valuable substances.

Environmental Science

In the environmental science domain, the photodegradation of brominated compounds, including those structurally similar to (4-Bromo-2,3-difluorophenyl)methanol, has been studied. These investigations help in understanding the fate of such brominated compounds in the environment. For instance, the study on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions sheds light on the degradation behavior of brominated flame retardants, which are of environmental concern due to their bioaccumulative properties (Eriksson et al., 2004).

Biochemistry

In the field of biochemistry, bromophenols, including those derived from or related to (4-Bromo-2,3-difluorophenyl)methanol, have been explored for their inhibitory properties against enzymes like carbonic anhydrase. This is significant for developing therapeutic agents for conditions like glaucoma and epilepsy (Balaydın et al., 2012). The synthesis and study of bromophenols demonstrate the potential biomedical applications of compounds derived from (4-Bromo-2,3-difluorophenyl)methanol.

Solvent Effects in Chemical Reactions

The role of solvents, such as methanol, in influencing the reactivity and outcomes of chemical reactions involving (4-Bromo-2,3-difluorophenyl)methanol or its derivatives has been extensively studied. These studies help in understanding the mechanistic aspects of reactions and optimizing conditions for desired product yields. For example, the impact of methanol on the dynamics of lipid bilayers has implications for the study of biological membranes and the solubilization of transmembrane proteins (Nguyen et al., 2019).

properties

IUPAC Name

(4-bromo-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPEOZOKHEQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,3-difluorophenyl)methanol

CAS RN

162744-55-0
Record name (4-bromo-2,3-difluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1,4-dibromo-2,3-difluorobenzene (490 mg, 1.80 mmol) in dry Et2O (6 mL) was added to a n-BuLi (0.72 mL of a 2.5M solution in hexanes, 1.80 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 2 h before solid CO2 was added. The reaction mixture was stirred at −78° C. for 10 min and then allowed to warm up to rt. The mixture was then diluted with EA and aq. 1N HCl was added. The layers separated and the org. layer dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the crude carboxylic acid as a pale yellow solid. The crude material (360 mg, 1.52 mmol) was dissolved in dry THF (7 mL) and treated with BH3.Me2S complex (1.0 M in THF, 3.0 mL, 3.00 mmol) at 0° C. The reaction mixture was then warmed to 50° C. and stirred at this temperature until completion of the reaction. The mixture was cooled to 0° C. and water was added followed by EA. The layers were separated and the aq. layer extracted with EA (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA 9:1 to 2:1) to give the title compound as a colorless oil. TLC:rf (1:1 EA-hept)=0.50.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2,3-difluorophenyl)methanol
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